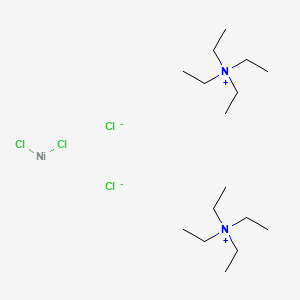
Methyl 5-methyl-2,4-dioxohexanoate
Vue d'ensemble
Description
Methyl 5-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains two oxo groups at the 2 and 4 positions, as well as a methyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base, such as lithium diisopropylamide (LDA), to generate the bisenolate intermediate, followed by the addition of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The oxo groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Common reagents for reduction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Enzymatic reduction may involve the use of alcohol dehydrogenases and cofactors such as NADPH.
Substitution: Nucleophilic substitution reactions may use reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Reduction: Reduction of this compound can yield 5-hydroxy-3-oxohexanoates.
Substitution: Substitution reactions can produce a variety of substituted hexanoate derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methyl-2,4-dioxohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound is used in studies involving enzymatic reduction and dynamic kinetic resolution to produce enantiomerically pure compounds.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-2,4-dioxohexanoate in chemical reactions involves the reactivity of its oxo groups and the methyl group at the 5 position. The oxo groups can undergo nucleophilic addition and reduction reactions, while the methyl group can influence the compound’s steric and electronic properties. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to specific reductions or substitutions.
Comparaison Avec Des Composés Similaires
Methyl 5-methyl-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Methyl 3,5-dioxohexanoate: Lacks the methyl group at the 5 position, resulting in different reactivity and properties.
Ethyl 2,4-dioxohexanoate: Contains an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
tert-Butyl 4-methyl-3,5-dioxohexanoate: Contains a tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propriétés
IUPAC Name |
methyl 5-methyl-2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSONREVGCKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478617 | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-64-4 | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
